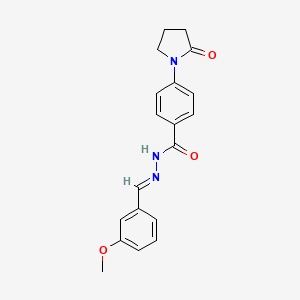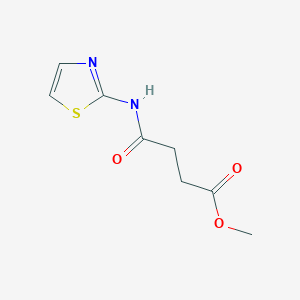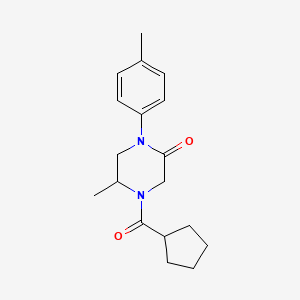![molecular formula C13H12N6O2S2 B5514681 2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5514681.png)
2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related thiazole and tetrazole derivatives involves multi-step chemical reactions, starting from basic precursors to the final complex molecules. For instance, a study detailed the synthesis and characterization of a similar compound, 2-thioxo-3N-(2-methoxyphenyl)−5 [4′-methyl-3′N-(2′-methoxyphenyl) thiazol-2′(3′H)-ylidene] thiazolidin-4-one, through a combination of experimental and theoretical methods (Yahiaoui et al., 2019). Such syntheses typically involve condensation reactions, cyclization steps, and various functional group transformations to build the complex molecular structure.
Molecular Structure Analysis
The molecular structure of compounds like "2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide" is characterized using techniques such as X-ray crystallography and density functional theory (DFT) calculations. These methods provide detailed insights into the molecular geometry, bond lengths, angles, and overall 3D arrangement of atoms within the molecule. For example, the molecular and crystal structures of a related compound, 1-(2-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione, were elucidated through X-ray diffraction analysis, revealing a nonplanar structure and intermolecular hydrogen bonding patterns (Askerov et al., 2019).
Applications De Recherche Scientifique
Photodynamic Therapy for Cancer Treatment
One significant application of compounds related to 2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide is in the realm of photodynamic therapy (PDT) for cancer treatment. A study by Pişkin et al. (2020) discussed a new zinc phthalocyanine derivative that exhibits high singlet oxygen quantum yield, making it a potent candidate for PDT. The compound's remarkable photophysical and photochemical properties, including its high singlet oxygen quantum yield, are essential for Type II photodynamic therapy mechanisms, which are crucial in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Solar Cells and Electronic Applications
Another area of application for such compounds is in the development of materials for solid-state excitonic solar cells. Driscoll et al. (2010) highlighted the use of a spiro-linked molecule, acting as a secondary absorber in solid-state excitonic solar cells. The integration of this molecule with a hole-transporting material results in an extended spectral response, leading to an increase in short-circuit current and power conversion efficiency. This enhancement is attributed to exciton energy transfer and nanoscale charge generation, demonstrating the potential of such compounds in improving the efficiency of solar cells (Driscoll et al., 2010).
Antimicrobial and Antifungal Activities
Compounds with the thiazole structure have also been studied for their antimicrobial and antifungal activities. Bharti et al. (2010) synthesized and evaluated a series of novel Schiff bases containing a 2,4-disubstituted thiazole ring for their antimicrobial activities. The study found that several of these compounds displayed moderate to excellent anti-fungal and anti-bacterial activities, suggesting the potential of thiazole derivatives in developing new antimicrobial agents (Bharti, Nath, Tilak, & Kumar Singh, 2010).
Propriétés
IUPAC Name |
2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O2S2/c1-21-10-4-2-9(3-5-10)19-13(16-17-18-19)23-8-11(20)15-12-14-6-7-22-12/h2-7H,8H2,1H3,(H,14,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWOFMCQCCBZPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4aS*,7aR*)-1-[(2,6-dimethylpyrimidin-4-yl)carbonyl]-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5514604.png)




![N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}propanamide](/img/structure/B5514640.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-3-fluorobenzohydrazide](/img/structure/B5514643.png)

![5,7-dimethyl-N,N-dipropyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5514669.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinyl)benzamide](/img/structure/B5514687.png)

![N-(3-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B5514707.png)
![4-{[(2-ethylphenoxy)acetyl]amino}benzamide](/img/structure/B5514711.png)